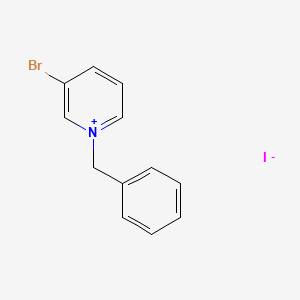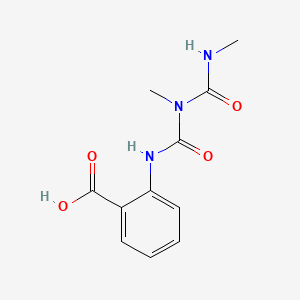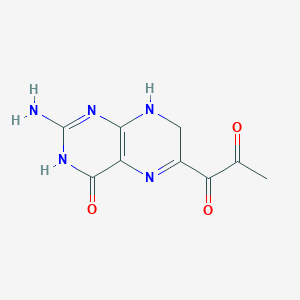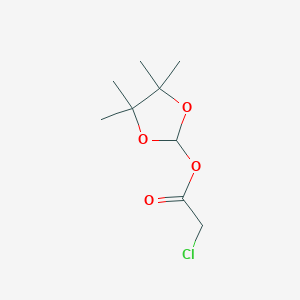![molecular formula C4H2N2OS B14437256 [1,3]Thiazolo[4,5-d][1,3]oxazole CAS No. 80187-07-1](/img/structure/B14437256.png)
[1,3]Thiazolo[4,5-d][1,3]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,3]Thiazolo[4,5-d][1,3]oxazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure. This compound is part of a larger family of thiazole and oxazole derivatives, which are known for their diverse biological and chemical properties. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Thiazolo[4,5-d][1,3]oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of thioamides with α-haloketones, which leads to the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
[1,3]Thiazolo[4,5-d][1,3]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the ring structure
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines .
Scientific Research Applications
[1,3]Thiazolo[4,5-d][1,3]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of [1,3]Thiazolo[4,5-d][1,3]oxazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could be related to the disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazole: Contains a sulfur and nitrogen atom in a five-membered ring.
Oxazole: Contains an oxygen and nitrogen atom in a five-membered ring.
Thiazolothiazole: Contains two thiazole rings fused together
Uniqueness
[1,3]Thiazolo[4,5-d][1,3]oxazole is unique due to its fused ring structure, which combines the properties of both thiazole and oxazole. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
80187-07-1 |
|---|---|
Molecular Formula |
C4H2N2OS |
Molecular Weight |
126.14 g/mol |
IUPAC Name |
[1,3]thiazolo[4,5-d][1,3]oxazole |
InChI |
InChI=1S/C4H2N2OS/c1-5-3-4(7-1)8-2-6-3/h1-2H |
InChI Key |
OJADJQCOHXOBDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(O1)SC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


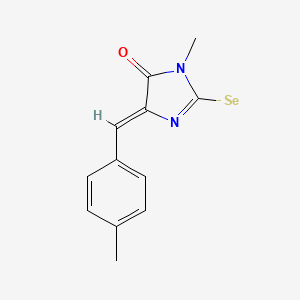
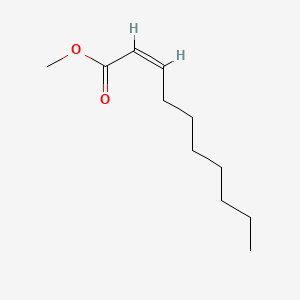

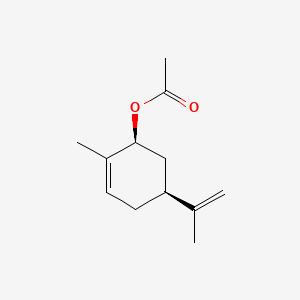

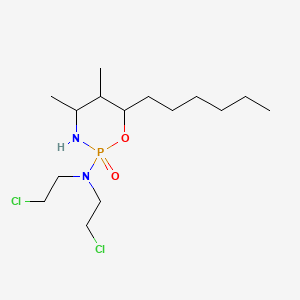
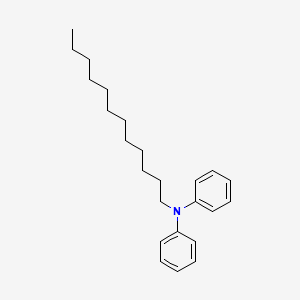
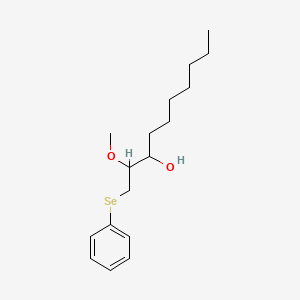
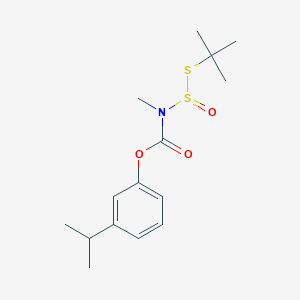
![1-[6-(1H-Indol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridin-4-yl]ethan-1-one](/img/structure/B14437222.png)
